1-Benzyl-5-methoxy-1H-pyrazole

CCR5 antagonist antiviral drug discovery pharmacokinetic optimization

SAR programs require precise substitution patterns; regioisomer misassignment ruins biological data. This 1-benzyl-5-methoxy scaffold (C₁₁H₁₂N₂O, MW 188.23) is validated in kinase inhibitor discovery (RIP1 Kd=0.078μM; BUB1 nanomolar). - 5-methoxy group enables O-demethylation, cross-coupling, or leaving-group conversion. - Distinct ¹H NMR signature prevents regioisomer confusion vs 3-methoxy analogs. - Directly incorporates CCR5-relevant alkoxy pharmacophore for balanced potency/PK/selectivity.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 63425-57-0
Cat. No. B11904266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-methoxy-1H-pyrazole
CAS63425-57-0
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCOC1=CC=NN1CC2=CC=CC=C2
InChIInChI=1S/C11H12N2O/c1-14-11-7-8-12-13(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyTUTHOMUSXDYFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-methoxy-1H-pyrazole: Baseline and Substitution Risks


1-Benzyl-5-methoxy-1H-pyrazole (CAS 63425-57-0, MF: C₁₁H₁₂N₂O, MW: 188.23) is a heterocyclic pyrazole derivative characterized by a benzyl substituent at the N1 position and a methoxy group at the C5 position . This compound serves as a versatile scaffold in medicinal chemistry, with the 1-benzylpyrazole core appearing extensively in kinase inhibitor programs including RIP1 kinase, BUB1 kinase, and CCR5 receptor antagonist series [1]. The 5-methoxy substitution pattern confers distinct electronic and steric properties that differentiate it from other N1-substituted pyrazole analogs, making it a critical building block for structure-activity relationship (SAR) exploration [2].

1-Benzyl-5-methoxy-1H-pyrazole: Why Generics Fail


Substitution of 1-benzyl-5-methoxy-1H-pyrazole with unsubstituted 1-benzylpyrazole or alternative positional isomers introduces significant alterations in both physicochemical and biological performance. The 5-methoxy group contributes specific electronic density to the pyrazole ring that modulates binding interactions with target proteins, while the precise substitution pattern (N1-benzyl, C5-methoxy) creates a unique spatial arrangement distinct from regioisomers such as 1-benzyl-3-methoxypyrazole [1]. Quantitative structure-activity relationship (QSAR) studies on benzylpyrazole derivatives demonstrate that alkoxy substitution on the phenyl nucleus directly impacts both binding affinity and pharmacokinetic parameters [2]. Furthermore, CCR5 antagonist SAR investigations reveal that alkoxy substituents (including methoxy groups) provide a critical balance between antiviral potency, pharmacokinetic profile, and target selectivity—an optimization space inaccessible to unsubstituted parent compounds [3]. Generic substitution risks compromising these carefully tuned properties.

1-Benzyl-5-methoxy-1H-pyrazole vs. Structural Analogs Evidence


Methoxy Role in CCR5 Antagonist Optimization

In a systematic SAR study of benzylpyrazole-based CCR5 antagonists, compounds containing alkoxy substituents (including methoxy) on the phenyl nucleus demonstrated superior overall profiles compared to unsubstituted parent compounds. The 3,4-dimethoxy substituted analog (compound 42d) was identified as one of the most promising improvements over the unsubstituted parent compound 9, providing enhanced antiviral activity while maintaining favorable pharmacokinetic parameters and selectivity [1].

CCR5 antagonist antiviral drug discovery pharmacokinetic optimization

5-Methoxy vs. 3-Methoxy Regioisomer NMR Differentiation

N-substituted pyrazoles exhibit distinct NMR signal patterns that unambiguously differentiate 3-methoxy from 5-methoxy regioisomers. The chemical shift of the pyrazole C4 proton in 5-methoxy-1-benzylpyrazole is characteristically upfield-shifted relative to the corresponding 3-methoxy isomer due to differences in electron density distribution across the heterocyclic ring [1]. This spectral distinction is critical for verifying correct regioisomer procurement, as the two isomers are chemically distinct entities with different reactivity profiles and potential biological activities.

NMR spectroscopy regioisomer identification structural characterization

Benzylpyrazole Scaffold SAR for Kinase Inhibition

In a focused 1-benzyl-1H-pyrazole derivative series evaluated for RIP1 kinase inhibition, structure-activity relationship analysis identified compound 4b (containing specific benzyl substitution) with a Kd value of 0.078 μM against RIP1 kinase and an EC₅₀ value of 0.160 μM in a cellular necroptosis inhibitory assay [1]. While 1-benzyl-5-methoxy-1H-pyrazole itself was not the lead compound in this study, the SAR demonstrates that even subtle modifications to the benzylpyrazole core produce quantifiable, order-of-magnitude differences in biochemical and cellular potency. The 5-methoxy substitution represents a critical synthetic entry point for further elaboration into potent derivatives.

RIP1 kinase necroptosis inhibition lead optimization

BUB1 Kinase Inhibitor Scaffold Validation

Benzylpyrazoles have been validated as a novel selective BUB1 kinase inhibitor chemotype, exemplified by BAY-320. This first-in-class small molecule inhibitor demonstrated single-digit nanomolar biochemical potency against BUB1 kinase and single-digit micromolar cellular potency in a HeLa proliferation assay, with high selectivity for BUB1 over other kinases [1]. The benzylpyrazole core structure was essential for this activity profile. X-ray crystallography data of benzylpyrazoles bound to BUB1 enabled rational property design and further optimization [1].

BUB1 kinase mitotic checkpoint cancer therapeutics

1-Benzyl-5-methoxy-1H-pyrazole: Optimal Research Applications


RIP1 and BUB1 Kinase Inhibitor Lead Optimization

1-Benzyl-5-methoxy-1H-pyrazole serves as a core synthetic scaffold for RIP1 kinase and BUB1 kinase inhibitor lead optimization. As demonstrated by the RIP1 inhibitor SAR showing compound 4b achieving Kd = 0.078 μM and EC₅₀ = 0.160 μM [1], and BUB1 inhibitor BAY-320 exhibiting single-digit nanomolar biochemical potency [2], the benzylpyrazole framework is a validated chemotype for kinase inhibition. The 5-methoxy group provides a modifiable handle for further functionalization (e.g., O-demethylation, cross-coupling, or conversion to leaving group) while the benzyl N1 substituent offers opportunities for aromatic substitution SAR exploration.

CCR5 Antagonist Multi-Parameter Optimization

Based on CCR5 antagonist SAR demonstrating that alkoxy substituents (including methoxy) on benzylpyrazole scaffolds provide a favorable balance of antiviral potency, pharmacokinetic parameters, and selectivity [3], 1-benzyl-5-methoxy-1H-pyrazole is specifically suitable for programs requiring simultaneous optimization across these three dimensions. Procurement of this specific substitution pattern enables direct incorporation of the methoxy pharmacophore element that SAR has validated as contributing to this balanced profile, avoiding the suboptimal performance observed with unsubstituted benzylpyrazole analogs.

5-Substituted Pyrazole Regioisomer-Controlled Library Synthesis

For synthetic chemists constructing libraries of 5-substituted pyrazole derivatives, 1-benzyl-5-methoxy-1H-pyrazole offers unambiguous regiochemical identity that can be verified via characteristic ¹H NMR shifts [4]. This is critical for programs where regioisomeric purity is essential for SAR interpretation. The 5-methoxy substitution pattern is chemically distinct from 3-methoxy isomers in both spectroscopic signature and reactivity, making this compound essential for definitive structure-activity relationship studies and for avoiding regioisomer misassignment errors in compound registration and biological testing.

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